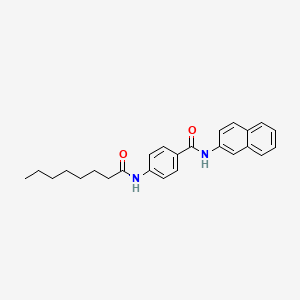
N-(naphthalen-2-yl)-4-(octanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE typically involves the following steps:
Formation of Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents. This can be achieved through various reactions, such as Friedel-Crafts acylation or alkylation.
Amidation Reaction: The functionalized naphthalene derivative is then subjected to an amidation reaction with 4-octanamide and benzoyl chloride. This step requires the use of a suitable catalyst, such as a Lewis acid, and appropriate reaction conditions, including temperature and solvent choice.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for antimicrobial and anticancer applications.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H28N2O2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-4-5-6-11-24(28)26-22-15-13-20(14-16-22)25(29)27-23-17-12-19-9-7-8-10-21(19)18-23/h7-10,12-18H,2-6,11H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
RONYOOSMFZFYPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide](/img/structure/B15021536.png)
![5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid](/img/structure/B15021538.png)
![Methyl 7-(4-fluorophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B15021550.png)
![Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B15021555.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B15021558.png)

![2-Hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15021563.png)
![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B15021574.png)
![N,6-bis(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021575.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021587.png)
![ethyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15021592.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide](/img/structure/B15021597.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15021604.png)
![3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15021606.png)
